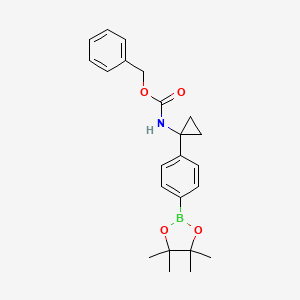

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

説明

特性

IUPAC Name |

benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSWMPZPBDFVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109092 | |

| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-24-6 | |

| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Two-Step Protection and Boronation Strategy

The synthesis begins with the protection of the amine group in 4-(1-aminocyclopropyl)phenol using benzyloxycarbonyl (Cbz) chloride. This step ensures selectivity during subsequent reactions. The protected intermediate, 4-(1-(benzyloxycarbonylamino)cyclopropyl)phenol, undergoes boronylation via a palladium-catalyzed Miyaura borylation reaction. Key reagents include bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂.

Reaction Conditions:

-

Solvent: 1,4-Dioxane or tetrahydrofuran (THF)

-

Temperature: 80–100°C

-

Catalyst: Pd(dppf)Cl₂ (1–2 mol%)

-

Base: Potassium acetate (KOAc) or triethylamine (Et₃N)

The reaction achieves yields of 65–75%. The pinacol ester group enhances stability, preventing boronic acid hydrolysis during purification.

Alternative Single-Step Metalation Approach

A scalable method adapted from Xue et al. involves direct metalation of a protected aryl bromide. For the target compound, 4-(1-(benzyloxycarbonylamino)cyclopropyl)bromobenzene reacts with lithium trialkylmagnesiate (i-Bu(n-Bu)₂MgLi) at −20°C, followed by transmetalation with trimethyl borate (B(OMe)₃) and pinacol esterification.

Key Advantages:

-

Avoids palladium catalysts, reducing metal contamination.

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

Comparative studies highlight the impact of catalyst choice on yield:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | THF | 80 | 68 | |

| Pd(PPh₃)₄ | Dioxane | 100 | 72 | |

| None (metalation) | THF | −20 | 70 |

Palladium-based catalysts require higher temperatures but offer compatibility with diverse substrates. Metalation eliminates Pd but necessitates stringent anhydrous conditions.

Solvent and Temperature Effects

Lower temperatures (−20°C) suppress side reactions such as boronic acid oxidation, while THF enhances reagent solubility. Polar aprotic solvents like DMF reduce reaction times but risk ester hydrolysis.

Large-Scale Production Protocols

Kilogram-Scale Synthesis

Adapting the metalation method, the process involves:

-

Protection: 4-Bromo-N-(benzyloxycarbonyl)aniline synthesis using CbzCl and BF₃·Et₂O.

-

Metalation: Reaction with i-Bu(n-Bu)₂MgLi at −20°C.

-

Borylation: Addition of B(OMe)₃ and pinacol.

-

Deprotection: Acidic hydrolysis (HCl) to yield the final product.

Critical Parameters:

-

Stoichiometry: 1.2 equiv B(OMe)₃ for complete conversion.

-

Workup: Neutralization with NaHCO₃ to pH 7–8 prevents ester degradation.

Analytical Characterization

化学反応の分析

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . Major products formed from these reactions include substituted aromatic compounds and alcohols .

科学的研究の応用

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester has several scientific research applications:

作用機序

The mechanism of action of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological applications. The molecular targets and pathways involved include interactions with enzymes and proteins, where the boronic ester moiety can inhibit enzyme activity by forming stable complexes with active site residues .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The following table compares 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester with structurally related phenylboronic acid pinacol esters:

Solubility and Stability

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform and acetone (>200 mg/mL) but poorly miscible in hydrocarbons . The Cbz group in the target compound may slightly reduce solubility in polar solvents due to increased hydrophobicity.

- Stability : Cyclopropane rings enhance thermal stability but may introduce strain, increasing susceptibility to ring-opening under acidic or oxidative conditions. By contrast, 4-(hydroxymethyl)phenylboronic acid pinacol ester degrades rapidly in H2O2-rich environments, making it suitable for responsive drug delivery .

生物活性

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester is a specialized boronic ester that has attracted interest in both organic synthesis and medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms, potential applications, and relevant research findings.

- IUPAC Name : 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

- Molecular Formula : C₁₈H₂₃BNO₄

- Molecular Weight : 323.22 g/mol

- CAS Number : 1256359-24-6

The biological activity of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester can be attributed to several mechanisms:

- Inhibition of Proteasome Activity : Similar to other boronic acids, this compound may inhibit proteasome activity, which is critical in regulating protein degradation pathways involved in cancer progression.

- Anticancer Activity : Boronic esters have shown promise in anticancer therapies due to their ability to modulate signaling pathways associated with cell proliferation and apoptosis.

- Antibacterial and Antiviral Properties : Research indicates that some boronic acid derivatives possess antibacterial and antiviral activities, potentially making them candidates for new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of boronic acid derivatives, including 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester, in treating multiple myeloma. The results indicated significant cytotoxic effects on cancer cells through proteasome inhibition, enhancing apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of boronic esters. The compound demonstrated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests a potential role in developing new antibacterial therapies.

Research Findings

Recent literature has highlighted the versatility of boronic acids and their derivatives in medicinal chemistry:

- Modifications for Enhanced Activity : Structural modifications of boronic acids can lead to improved selectivity and reduced toxicity, enhancing their therapeutic profiles.

- Applications in Drug Development : The incorporation of boronic esters into drug formulations has shown promise in improving pharmacokinetics and bioavailability.

Q & A

Basic: What is the role of the benzyloxycarbonyl (Cbz) group in this compound, and how does it influence reactivity in cross-coupling reactions?

The Cbz group serves as a protective moiety for the cyclopropylamine moiety, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during synthetic steps. Its electron-withdrawing nature stabilizes the adjacent amine while remaining inert under typical Suzuki-Miyaura coupling conditions. The boronic ester’s reactivity is preserved due to the steric and electronic compatibility of the Cbz group with palladium catalysts. Researchers should note that the Cbz group can be selectively removed via hydrogenolysis post-coupling .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound, considering steric hindrance from the cyclopropyl and Cbz groups?

Steric hindrance from the cyclopropyl and Cbz groups may reduce coupling efficiency. To address this:

- Catalyst Selection: Use bulky, electron-rich ligands (e.g., SPhos or XPhos) to enhance oxidative addition of aryl halides.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or THF) improve solubility, while elevated temperatures (80–100°C) accelerate reaction rates.

- Base Compatibility: Weak bases (e.g., K₃PO₄) minimize boronic ester hydrolysis, whereas stronger bases (e.g., Cs₂CO₃) may improve turnover.

- Molar Ratios: A 1.2–1.5:1 excess of the boronic ester relative to the aryl halide compensates for steric limitations.

Validate optimization via LC-MS or ¹¹B NMR to monitor boron retention .

Basic: What purification methods are recommended for isolating this compound post-synthesis, and how does its solubility profile affect these methods?

The pinacol ester enhances solubility in non-polar solvents (e.g., ethyl acetate, dichloromethane), facilitating silica gel chromatography. Key steps:

- Pre-Chromatography Workup: Remove Pd residues via activated charcoal filtration or aqueous washes.

- Solvent System: Use hexane/ethyl acetate (3:1 to 1:1) gradients to elute the product while avoiding protic solvents (e.g., methanol), which risk boronic ester hydrolysis.

- Crystallization: If purity is >90%, recrystallize from toluene/hexane mixtures. Monitor by TLC (Rf ~0.4 in 1:1 hexane/EA) .

Advanced: How should researchers address discrepancies in reported catalytic efficiencies when using this boronic ester in cross-coupling reactions?

Contradictory catalytic efficiencies may arise from:

- Impurity Profiles: Trace moisture or residual Pd in the boronic ester can inhibit catalysis. Pre-dry the compound (4Å molecular sieves) and use fresh catalyst batches.

- Substrate Electronic Effects: Electron-deficient aryl halides may underperform; confirm compatibility via Hammett studies.

- Ligand Deactivation: Bulky ligands may sterically clash with the cyclopropyl group. Screen ligands (e.g., Pd(OAc)₂ with DavePhos or RuPhos).

Cross-validate results using ¹H NMR coupling constants to assess regioselectivity and boron retention .

Basic: What are the recommended storage conditions to ensure the stability of this boronic acid pinacol ester, and what degradation products should be monitored?

Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Degradation pathways include:

- Hydrolysis: Boronic ester → boronic acid (detectable via ¹¹B NMR peak shift from ~30 ppm to ~18 ppm).

- Cbz Deprotection: Acidic or reductive conditions may cleave Cbz, releasing CO₂ and benzyl alcohol.

Monitor stability via periodic FT-IR (loss of B-O stretching at ~1340 cm⁻¹) and HPLC-MS .

Advanced: In the synthesis of cyclopropane-containing pharmaceuticals, how does this compound serve as a key intermediate, and what are the strategic considerations for its incorporation?

The cyclopropane moiety imparts conformational rigidity, enhancing target binding affinity and metabolic stability. Strategic considerations:

- Borylation Site Selectivity: The para-substituted boronic ester enables controlled C–C bond formation at sterically accessible positions.

- Post-Coupling Modifications: After Suzuki coupling, deprotect the Cbz group (H₂/Pd-C) to unmask the amine for further functionalization (e.g., amidation).

Applications include kinase inhibitor scaffolds and GPCR-targeted therapeutics .

Advanced: When encountering low coupling efficiency in reactions using this compound, what analytical approaches can identify potential issues such as boron retention or protecting group instability?

- Boron Retention: Use ¹¹B NMR to confirm intact boronic ester (δ ~30 ppm). Deboronation (δ ~18 ppm) suggests hydrolysis or protodeboronation.

- Cbz Stability: Monitor by LC-MS for benzyl alcohol (m/z 108) or carbamate cleavage products.

- Pd Catalyst Activity: Test catalyst performance with a control substrate (e.g., phenylboronic acid).

Adjust reaction parameters (e.g., degas solvents to remove O₂) and employ scavengers (e.g., polymer-bound thiourea for Pd removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。